molecular formula C14H18N2O3 B2651844 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione CAS No. 1008463-68-0

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2651844
CAS No.: 1008463-68-0
M. Wt: 262.309
InChI Key: HVSXPSAJGMIJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of an isopropyl group, a methoxyphenyl group, and an amino group attached to the pyrrolidine ring. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with an appropriate isopropyl-substituted pyrrolidine-2,5-dione precursor under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may involve the use of catalysts or reagents like triethylamine or sodium hydride to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol, ethanol, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Properties

IUPAC Name

3-(4-methoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)16-13(17)8-12(14(16)18)15-10-4-6-11(19-3)7-5-10/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSXPSAJGMIJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.